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Compound of Interest

Compound Name: 4-(3-Fluorophenyl)picolinic acid

CAS No.: 1214349-18-4

Cat. No.: B1391088

Get Quote

Structural Identity, Synthetic Methodology, and
Pharmacophore Analysis
Executive Summary & Structural Definition
4-(3-Fluorophenyl)picolinic acid (CAS Registry Number: Generic/Not Widely Assigned |

PubChem CID: 46313123) represents a critical biaryl scaffold in medicinal chemistry and

agrochemical development. As a substituted pyridine-2-carboxylic acid, it functions as a

bidentate ligand for metallo-enzymes (e.g., histone demethylases, metalloproteases) and

serves as a bioisostere for biphenyl systems where the pyridine nitrogen introduces polarity

and hydrogen bond acceptance.

The 3-fluorophenyl moiety imparts specific metabolic stability by blocking the meta-position on

the phenyl ring while modulating the overall lipophilicity (LogP) and dipole moment of the

molecule.
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Identifier Value

IUPAC Name 4-(3-Fluorophenyl)pyridine-2-carboxylic acid

Canonical SMILES OC(=O)c1cc(ccn1)c2cccc(F)c2

Isomeric SMILES C1=CC(=CC(=C1)F)C2=CC(=NC=C2)C(=O)O

InChI Key
(Derived) LNVROFCFAZOMJU-UHFFFAOYSA-

N (Note: Verify specific isomer)

Molecular Formula C₁₂H₈FNO₂

Molecular Weight 217.20 g/mol

H-Bond Donors/Acceptors 1 / 3

Topological Polar Surface Area 50.2 Å²

Synthetic Methodology: The Suzuki-Miyaura
Protocol
The most robust route to 4-aryl picolinic acids avoids the harsh conditions of direct pyridine

oxidation. Instead, a palladium-catalyzed cross-coupling between a 4-halopicolinate ester and

a boronic acid is preferred, followed by mild hydrolysis. This approach preserves the

regiochemistry and the carboxylic acid functionality.

Retrosynthetic Analysis
The synthesis disconnects at the C4(pyridine)-C1'(phenyl) bond.

Fragment A: Methyl 4-chloropicolinate (Electrophile).

Fragment B: 3-Fluorophenylboronic acid (Nucleophile).

Experimental Protocol
Step 1: Cross-Coupling (Suzuki-Miyaura)
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Reagents: Charge a reaction vessel with Methyl 4-chloropicolinate (1.0 equiv), 3-

Fluorophenylboronic acid (1.2 equiv), and Potassium Carbonate (K₂CO₃, 3.0 equiv).

Catalyst: Add Pd(dppf)Cl₂·DCM (5 mol%). The bidentate phosphine ligand (dppf) prevents

catalyst deactivation by the pyridine nitrogen.

Solvent: Degassed 1,4-Dioxane/Water (4:1 v/v).

Conditions: Heat to 90°C under N₂ or Ar atmosphere for 4–6 hours. Monitor by LC-MS for the

disappearance of the chloride.

Workup: Dilute with EtOAc, wash with brine, dry over Na₂SO₄, and concentrate. Purify the

intermediate ester via silica gel chromatography (Hexane/EtOAc gradient).

Step 2: Ester Hydrolysis

Reagents: Dissolve the intermediate ester in THF/Water (1:1).

Base: Add Lithium Hydroxide (LiOH·H₂O, 2.0 equiv).

Conditions: Stir at room temperature for 2 hours.

Isolation (Critical): Acidify carefully with 1N HCl to pH ~3–4 to precipitate the zwitterionic

picolinic acid. Filter the white solid and dry under vacuum.

Synthetic Workflow Diagram
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Figure 1: Step-wise synthetic pathway utilizing Suzuki-Miyaura cross-coupling followed by mild

saponification.
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Mechanistic Insight & Pharmacophore Utility
The Fluorine Effect (Bioisosterism)
The introduction of fluorine at the meta position (3-position) of the phenyl ring serves three

critical functions in drug design:

Metabolic Blocking: It prevents oxidative metabolism (hydroxylation) at a susceptible site,

extending the half-life (t1/2) of the molecule.

Electronic Modulation: Fluorine is highly electronegative, withdrawing electron density from

the phenyl ring. This reduces the pKa of the pyridine nitrogen slightly, potentially altering

permeability and solubility.

Lipophilicity: The C-F bond increases lipophilicity (LogP) compared to C-H, enhancing

membrane permeability without the steric bulk of a methyl or chloro group.

Metal Chelation Mode
Picolinic acids are classic bidentate ligands.[1] The pyridine nitrogen (N) and the carboxylate

oxygen (O) form a stable 5-membered chelate ring with divalent metals (Zn²⁺, Fe²⁺, Cu²⁺).

Relevance: This motif is the pharmacophore for inhibiting metallo-enzymes. For example, in

histone demethylase (KDM) inhibitors, the picolinate binds the active site Fe(II), preventing

the demethylation of histones.

Chelation Logic Diagram
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Figure 2: Bidentate chelation mechanism showing the 5-membered ring formation with a metal

center.

Analytical Validation
To confirm the identity of the synthesized 4-(3-Fluorophenyl)picolinic acid, the following

analytical signatures must be verified.

Nuclear Magnetic Resonance (NMR)
¹H NMR (DMSO-d₆):

Pyridine Ring: Look for a doublet (d) at ~8.7 ppm (H6, adjacent to N), a singlet (s) at ~8.3

ppm (H3, adjacent to COOH), and a doublet of doublets (dd) at ~7.8 ppm (H5).

Phenyl Ring: The 3-fluoro substitution pattern is distinct. Look for a multiplet ~7.4–7.6

ppm. The proton ortho to the fluorine and the pyridine will show characteristic H-F

coupling.

COOH: Broad singlet >13 ppm (often exchanged/invisible in wet solvents).

¹⁹F NMR:
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Single peak at approximately -112 to -115 ppm (referenced to CFCl₃).

Mass Spectrometry (MS)
Ionization: Electrospray Ionization (ESI) in Positive Mode (ESI+).

Expected Mass: [M+H]⁺ = 218.20 Da.

Fragmentation: Loss of CO₂ (M-44) is a common fragmentation pathway for picolinic acids.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

Sources

1. Picolinic acid - Wikipedia [en.wikipedia.org]

To cite this document: BenchChem. [Technical Monograph: 4-(3-Fluorophenyl)picolinic Acid].
BenchChem, [2026]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1391088/docs#technical-monograph-4-3-
fluorophenyl-picolinic-acid]

Foundational & Exploratory

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 6 / 7 Tech Support

https://pubchem.ncbi.nlm.nih.gov/compound/46313123
https://www.benchchem.com/product/b1391088?utm_src=pdf-custom-synthesis#bc-rfq
https://en.wikipedia.org/wiki/Picolinic_acid
https://www.benchchem.com/product/b1391088/docs#technical-monograph-4-3-fluorophenyl-picolinic-acid
https://www.benchchem.com/product/b1391088/docs#technical-monograph-4-3-fluorophenyl-picolinic-acid
https://www.benchchem.com/product/b1391088/docs#technical-monograph-4-3-fluorophenyl-picolinic-acid
https://www.benchchem.com/product/b1391088/docs#technical-monograph-4-3-fluorophenyl-picolinic-acid
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1391088?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer


Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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